tert-Butyl1-aminocyclopentanecarboxylatehydrochloride
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Overview
Description
tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride is a chemical compound with the empirical formula C10H20ClNO2 and a molecular weight of 221.72 g/mol . It is a solid compound that is often used in organic synthesis and research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride typically involves the reaction of tert-butyl 1-aminocyclopentanecarboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature. The product is then purified through recrystallization or other purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. In biological systems, it can interact with proteins and other biomolecules, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride can be compared with other similar compounds, such as:
Methyl cis-2-aminocyclopentanecarboxylate hydrochloride: This compound has a similar structure but with a methyl group instead of a tert-butyl group.
tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride: This compound has a similar tert-butyl ester group but with a different cyclic structure.
N-(tert-butyl)-3-chloro-1-propanamine hydrochloride: This compound has a tert-butyl group and an amine group but with a different carbon chain structure.
The uniqueness of tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride lies in its specific cyclic structure and the presence of both tert-butyl and amine groups, which contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
tert-butyl 1-aminocyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2,3)13-8(12)10(11)6-4-5-7-10;/h4-7,11H2,1-3H3;1H |
InChI Key |
RZLSCYFBTILZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)N.Cl |
Origin of Product |
United States |
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